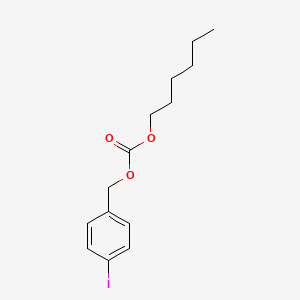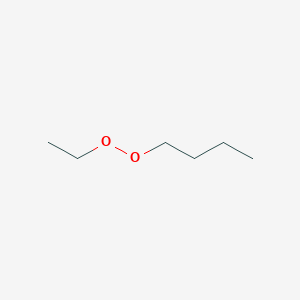![molecular formula C21H32O3S2Si2 B14621430 1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol CAS No. 58952-73-1](/img/structure/B14621430.png)
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol is a chemical compound characterized by the presence of trimethylsilyl groups and phenyl sulfanyl groups attached to a propan-2-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol typically involves the reaction of 2-[(trimethylsilyl)oxy]phenyl sulfanyl derivatives with a propan-2-ol precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by column chromatography or recrystallization.
化学反应分析
Types of Reactions
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学研究应用
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl groups may enhance the compound’s stability and facilitate its interaction with specific biological molecules. The sulfanyl groups can participate in redox reactions, influencing the compound’s activity and effects.
相似化合物的比较
Similar Compounds
- 2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate
- 2-(Trimethylsilyl)ethanol
- Trimethylsilyl 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-2-propenoate
Uniqueness
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol is unique due to the presence of both trimethylsilyl and phenyl sulfanyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
58952-73-1 |
|---|---|
分子式 |
C21H32O3S2Si2 |
分子量 |
452.8 g/mol |
IUPAC 名称 |
1,3-bis[(2-trimethylsilyloxyphenyl)sulfanyl]propan-2-ol |
InChI |
InChI=1S/C21H32O3S2Si2/c1-27(2,3)23-18-11-7-9-13-20(18)25-15-17(22)16-26-21-14-10-8-12-19(21)24-28(4,5)6/h7-14,17,22H,15-16H2,1-6H3 |
InChI 键 |
YEZLRRWVHFOBMZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=CC=CC=C1SCC(CSC2=CC=CC=C2O[Si](C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


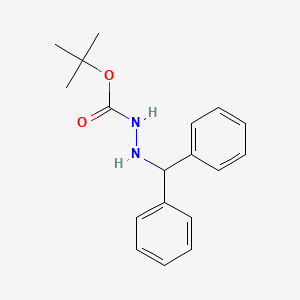
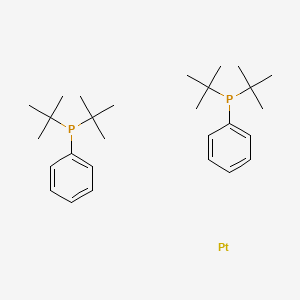
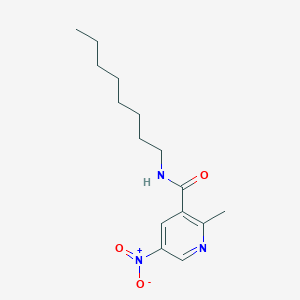
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
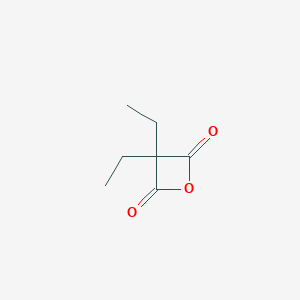

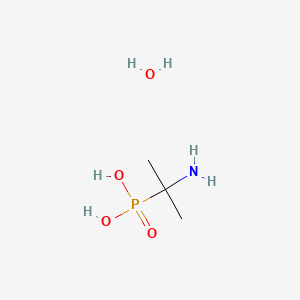
![1-[(3-Isocyanatopropyl)sulfanyl]decane](/img/structure/B14621398.png)

![[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one](/img/structure/B14621410.png)

